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Cycloviolacin O17

Cat. No.: B1578322
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Description

Overview of Cyclotides as a Class of Plant-Derived Peptides

Cyclotides are a fascinating and large family of mini-proteins found in various plant species. acs.orgnih.gov They are characterized by their unique and exceptionally stable structure. These peptides are typically composed of 28 to 37 amino acid residues. Their defining feature is a head-to-tail cyclized peptide backbone, which is further stabilized by three interlocking disulfide bonds. This arrangement forms a structurally robust motif known as the cyclic cystine knot (CCK).

The combination of the circular backbone and the cystine knot makes cyclotides highly resistant to thermal, chemical, and enzymatic degradation. This remarkable stability is a key feature that distinguishes them from other peptides and proteins. Cyclotides are found across several plant families, including Violaceae (the violet family), Rubiaceae (the coffee family), Solanaceae (the nightshade family), Cucurbitaceae (the gourd family), and Fabaceae (the legume family). Notably, they are considered ubiquitous within the Violaceae family. uq.edu.au A single plant can produce a large number of different cyclotides, with some species containing from 10 to over 100 distinct variants. uq.edu.au In nature, the primary function of cyclotides appears to be in plant defense, protecting them against pests and pathogens. researchgate.net

Cyclotides are broadly classified into subfamilies, primarily the 'bracelet' and 'Möbius' subfamilies, based on the absence or presence of a cis-proline residue in one of the backbone loops, which induces a twist in the molecular structure. Their inherent stability and tolerance to sequence variations in their non-conserved loop regions make them attractive scaffolds in drug design and other biotechnological applications. acs.org

Historical Context of Cycloviolacin O17 Discovery

This compound is a member of the bracelet subfamily of cyclotides. uq.edu.au Its discovery is linked to phytochemical investigations of various plants within the Violaceae family. It was first reported as one of 13 novel cyclotides isolated from the European sweet violet, Viola odorata. researchgate.net The successful separation and sequencing of this compound from the complex mixture of peptides present in the plant extract were made possible by advancements in separation techniques, specifically reversed-phase high-performance liquid chromatography (RP-HPLC), which allowed for improved peak resolution.

Subsequent research has identified this compound in other plant species as well. In 2022, studies on the South American medicinal plant Anchietea pyrifolia led to the isolation and characterization of this compound from its roots, alongside other known and new cyclotides. acs.orgnih.gov More recently, in 2024, it was also successfully obtained from Viola dalatensis, a plant indigenous to Vietnam. In this instance, the peptide was extracted using a solution of acetonitrile (B52724) and water, followed by purification and sequencing using liquid chromatography-mass spectrometry (LC-MS/MS) techniques.

The identification of this compound across different genera within the Violaceae family underscores the widespread distribution of these peptides and highlights the rich chemical diversity of this plant family.

Current Research Landscape and Significance of this compound

The current research on this compound is primarily focused on elucidating its biological activities, particularly its antimicrobial and cytotoxic properties. Its exceptional stability, characteristic of the cyclotide family, makes it a significant subject of interest for potential applications in medicine.

Recent studies have demonstrated that this compound possesses notable antibacterial activity. It has been shown to be effective against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. Research has established that the disulfide bonds which form the cystine knot are essential for this antibacterial function; disruption of these bonds leads to a loss of activity. The potency of its antimicrobial action is highlighted by its low minimum inhibitory concentration (MIC) values, which have been reported in the range of 0.1 to 0.6 µM.

In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxic activity against human cancer cell lines. acs.org In a study investigating cyclotides from Anchietea pyrifolia, this compound was identified as the most potent among the isolated compounds against colorectal carcinoma cell lines (HCT 116 and HCT 116 TP53-/-). acs.orgnih.gov Its half-maximal inhibitory concentration (IC50) values against these cell lines were reported as 0.8 µM and 1.2 µM, respectively. acs.org

The potent biological activities combined with the inherent structural stability of this compound make it a valuable lead compound in natural products research. It serves as a promising scaffold for the design and development of new therapeutic agents.

Data Tables

Table 1: Discovery and Isolation of this compound This table summarizes the plant sources from which this compound has been isolated as reported in scientific literature.

Plant SpeciesFamilyPart of PlantYear Reported
Viola odorataViolaceaeAerial parts and roots2007
Anchietea pyrifoliaViolaceaeRoots2022
Viola dalatensisViolaceaeNot specified2024

Table 2: Reported Biological Activities of this compound This table outlines the researched biological effects of this compound, including the type of activity and specific target organisms or cell lines.

Type of ActivityTarget Organism/Cell LineReported Potency (Value)
AntibacterialStaphylococcus aureusInhibition zone: 10-14 mm (at 0.2 mg/mL)
AntibacterialBacillus subtilisInhibition zone: 10-14 mm (at 0.2 mg/mL)
AntibacterialPseudomonas aeruginosaInhibition zone: 10-14 mm (at 0.2 mg/mL)
AntibacterialGeneralMIC: 0.1 - 0.6 µM
CytotoxicHCT 116 (Colorectal Carcinoma)IC50: 0.8 µM
CytotoxicHCT 116 TP53-/- (Colorectal Carcinoma)IC50: 1.2 µM
CytotoxicMCF 7 (Breast Adenocarcinoma)IC50: 2.3 µM

Properties

bioactivity

Antimicrobial

sequence

GIPCGESCVWIPCISAAIGCSCKNKVCYRN

Origin of Product

United States

Discovery, Isolation, and Advanced Identification Methodologies of Cycloviolacin O17

Plant Sources and Biodiversity Screening

The discovery of Cycloviolacin O17 and other cyclotides is a result of extensive biodiversity screening of plant species, particularly within the Violaceae and Rubiaceae families.

Viola dalatensis Gadnep as a Primary Source

Viola dalatensis, a plant species native to Vietnam, has been identified as a significant source of this compound. researchgate.net Research has focused on this species to explore its cyclotide content, leading to the successful isolation and characterization of this compound along with other cyclotides like mra30. researchgate.net Studies on V. dalatensis have been crucial in understanding the diversity and biological activities of these peptides. colab.wsvjs.ac.vn The plant is primarily found in the Bidoup National Park in Lam Dong province, Vietnam. vjs.ac.vnresearchgate.net

Other Viola Species (e.g., Viola odorata) and Related Genera (e.g., Psychotria) as Sources

This compound is not exclusive to Viola dalatensis. It was first reported in Viola odorata, the sweet violet, a species that has been extensively studied for its rich cyclotide content. Further research has identified its presence in other Viola species as well, highlighting the widespread occurrence of this cyclotide within the genus. oup.com

Beyond the Viola genus, biodiversity screening has revealed the presence of this compound in the genus Psychotria from the Rubiaceae family. uq.edu.au Specifically, it has been isolated from Psychotria brachyceras. uq.edu.auresearchgate.net The co-occurrence of cyclotides and other compounds like indole (B1671886) alkaloids in Psychotria species is a subject of ongoing research. uq.edu.au The presence of cyclotides is not uniform across all plant families, with the Violaceae family being the most abundant source. researchgate.net

Geographical Distribution of Producing Plant Species

The plant species that produce this compound have distinct geographical distributions.

Viola dalatensis : This species is endemic to Southern Vietnam. kew.org

Viola odorata : Native to Europe and Asia, it is now widely naturalized in other temperate regions.

Viola genus : The genus Viola has a cosmopolitan distribution, found in temperate and subtropical regions as well as tropical mountains worldwide. kew.org

Psychotria genus : This large genus of flowering plants is found in the tropical and subtropical forests of both the Old and New Worlds. Psychotria brachyceras and Psychotria leiocarpa, which also produce cyclotides, are found in the southern Atlantic Forest. uq.edu.au

Extraction and Purification Techniques for this compound

The stable structure of this compound allows for robust extraction and purification methods.

Solvent-Based Extraction Optimization

Various solvent systems have been optimized for the efficient extraction of this compound from plant material. A common method involves using a mixture of an organic solvent and water, often with the addition of an acid to improve solubility.

One highly effective method for extracting cyclotides from Viola dalatensis utilizes a solution of 50% acetonitrile (B52724), 49% water, and 1% formic acid. researchgate.net Other solvent systems, such as 70% ethanol (B145695) and 50% methanol (B129727), have also been investigated. colab.wsresearchgate.net The choice of solvent can significantly impact the efficiency of cyclotide extraction. researchgate.net For instance, a mixture of methanol and dichloromethane (B109758) has been used for extracting cyclotides from Viola tricolor. The crude extract is often subjected to further purification steps, such as solid-phase extraction. uq.edu.au

Plant SourceExtraction SolventReference
Viola dalatensis50% acetonitrile / 49% water / 1% formic acid researchgate.net
Viola dalatensis70% ethanol colab.wsresearchgate.net
Viola dalatensis50% methanol colab.wsresearchgate.net
Viola tricolorMethanol / Dichloromethane (1:1 v/v)

Ammonium (B1175870) Salt Precipitation

Ammonium sulfate (B86663) precipitation is a widely used technique for the purification and concentration of proteins and peptides, including cyclotides. quora.comuomus.edu.iq This method relies on the principle of "salting out," where high concentrations of a salt reduce the solubility of the protein, causing it to precipitate.

In the purification of this compound from Viola dalatensis, a 30% ammonium sulfate salt concentration has been effectively used. researchgate.netcolab.wsresearchgate.net This step enhances the cyclotide content in the extract and facilitates subsequent purification steps like RP-HPLC. researchgate.netcolab.wsresearchgate.net The precipitated cyclotides have shown a notable increase in antibacterial properties compared to the initial extracts. researchgate.net

StepDescriptionPurposeReference
1. Extraction Plant material is treated with a solvent mixture.To release cyclotides from the plant cells. researchgate.netcolab.wsresearchgate.net
2. Precipitation Ammonium sulfate is added to the crude extract to a specific concentration (e.g., 30%).To selectively precipitate and concentrate cyclotides. researchgate.netcolab.wsresearchgate.net
3. Centrifugation The mixture is centrifuged to pellet the precipitated proteins.To separate the cyclotide-rich precipitate from the supernatant. uomus.edu.iq
4. Solubilization The pellet is redissolved in a suitable buffer.To prepare the concentrated cyclotide sample for further purification. uomus.edu.iq

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Following initial extraction from plant sources such as Viola dalatensis and Viola odorata, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as a critical step in the purification of this compound. researchgate.netresearchgate.netresearchgate.net This chromatographic technique separates molecules based on their hydrophobicity, which is essential for isolating individual cyclotides from complex plant extracts. researchgate.net The process typically follows preliminary steps such as solvent extraction and ammonium salt precipitation to enrich the cyclotide fraction. researchgate.netresearchgate.net

Table 1: Role of RP-HPLC in this compound Purification

Step Description Purpose Reference
Initial Extraction Plant material is treated with a solvent mixture (e.g., 50% acetonitrile/49% water/1% formic acid). To solubilize cyclotides from the plant matrix.
Precipitation Ammonium salt is used to precipitate proteins, including cyclotides. To concentrate the cyclotide fraction from the crude extract.
RP-HPLC Purification The enriched fraction is injected into an RP-HPLC system with a C18 column. To separate individual cyclotides based on their hydrophobicity. researchgate.net

| Optimized Separation | Use of a TEPA buffer in the mobile phase. | To improve peak shape and resolution, enabling the separation of co-eluting peptides like this compound and O13. | |

Advanced Analytical Identification and Characterization

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sequence Identification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the definitive method for determining the primary amino acid sequence of this compound. researchgate.netresearchgate.net After the peptide has been isolated and purified via RP-HPLC, it is subjected to LC-MS/MS analysis. This powerful technique provides information on both the molecular weight and the specific sequence of amino acids.

The process involves ionizing the peptide and then selecting the parent ion for fragmentation. The fragmentation pattern, which consists of characteristic b- and y-series ions corresponding to N- and C-terminal fragments, is then analyzed to piece together the amino acid sequence. The identification of this compound from plant species like Viola dalatensis Gadnep and Anchietea pyrifolia was achieved through this sequencing method. LC-MS analysis of a crude extract can initially reveal the presence of dozens of potential cyclotides based on their mass-to-charge ratio and retention time, with subsequent MS/MS analysis providing the conclusive sequence data.

Table 2: Sequencing of this compound using LC-MS/MS

Parameter Method Detail Reference
Instrumentation Agilent 1100 Series HPLC system with a mass spectrometer. The system separates the peptide before it enters the mass spectrometer for analysis.
Column Phenomenex Jupiter C18 A reversed-phase column used for chromatographic separation prior to mass analysis.
Ionization Electrospray Ionization (ESI) A soft ionization technique suitable for large biomolecules like peptides. researchgate.net
Sequencing Tandem MS (MS/MS) The instrument isolates the peptide ion, fragments it, and analyzes the fragments to determine the amino acid sequence.

| Sequence Confirmation | Analysis of b- and y-ion series. | The resulting fragment ions are used to reconstruct the full peptide sequence. | |

Quantitative Amino Acid Analysis for Compositional Confirmation

To corroborate the sequence data obtained from LC-MS/MS, quantitative amino acid analysis is performed. This biochemical method provides an accurate determination of the amino acid composition of the purified peptide, serving as an essential verification step. researchgate.net

The procedure involves the complete hydrolysis of the peptide into its constituent amino acids, which are then separated, identified, and quantified. The resulting compositional data is compared with the expected composition based on the sequence derived from MS/MS analysis. In the initial characterization of novel cyclotides from Viola odorata, including this compound, quantitative amino acid analysis was used to confirm the compositions of the newly discovered sequences. This method is particularly valuable for definitively distinguishing between isomeric residues such as leucine (B10760876) and isoleucine, which can sometimes be ambiguous to differentiate based solely on MS/MS fragmentation patterns.

Table 3: Compositional Confirmation via Amino Acid Analysis

Analysis Step Description Purpose Reference
Peptide Hydrolysis The purified this compound is broken down into individual amino acids. To prepare the sample for compositional analysis.
Quantification The amount of each amino acid is measured. To determine the exact number and type of amino acids in the peptide.
Data Comparison The experimental composition is compared to the theoretical composition from the MS/MS-derived sequence. To validate the accuracy of the sequence identification. researchgate.net

| Residue Disambiguation | Helps distinguish between isomers (e.g., Isoleucine/Leucine). | To resolve potential ambiguities from mass spectrometry data. | |

Table 4: Compound Names Mentioned in this Article

Compound Name
Acetonitrile
Ammonium salt
anpy A-C
Chymotrypsin
Cycloviolacin O1
Cycloviolacin O12
Cycloviolacin O13
Cycloviolacin O14
This compound
Cycloviolacin O19
Cycloviolacin O2
Cycloviolacin O25
Cycloviolacin O4
Cycloviolacin O8
Formic acid
Isoleucine
kalata B1
kalata B7
Leucine
Melittin A
mra30
Pepsin
Thermolysin
Triethylammonium phosphate (B84403) (TEPA)
Trypsin
varv E

Molecular Architecture and Conformational Studies of Cycloviolacin O17

Primary Structure Elucidation

The primary structure of a peptide refers to the linear sequence of its amino acids. The determination of this sequence is the first step in understanding its three-dimensional structure and function.

The amino acid sequence of Cycloviolacin O17 has been identified as GIPCGESCVWIPCISAAIGCSCKNKVCYRN. This sequence was determined through techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This process involves breaking the peptide into smaller fragments and then analyzing their mass-to-charge ratio to identify the individual amino acids and their order. The improved resolution of these techniques has been crucial in separating and sequencing closely related cyclotides like Cycloviolacin O13 and O17.

Table 1: Amino Acid Sequence of this compound

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Glycine G
2 Isoleucine I
3 Proline P
4 Cysteine C
5 Glycine G
6 Glutamic Acid E
7 Serine S
8 Cysteine C
9 Valine V
10 Tryptophan W
11 Isoleucine I
12 Proline P
13 Cysteine C
14 Isoleucine I
15 Serine S
16 Alanine A
17 Alanine A
18 Isoleucine I
19 Glycine G
20 Cysteine C
21 Serine S
22 Cysteine C
23 Lysine (B10760008) K
24 Asparagine N
25 Lysine K
26 Valine V
27 Cysteine C
28 Tyrosine Y
29 Arginine R

Cyclic Backbone and Disulfide Bond Topology

The unique three-dimensional structure of this compound is a result of its cyclic backbone and the specific arrangement of its disulfide bonds.

This compound, like all cyclotides, possesses a head-to-tail cyclic backbone. This means that the N-terminus (the beginning of the peptide chain) is covalently linked to the C-terminus (the end of the chain) by a peptide bond. This circular structure provides significant stability against enzymes that typically degrade peptides by attacking their ends (exopeptidases).

The sequence of this compound contains six cysteine residues, which are highly conserved across the cyclotide family. These cysteine residues form three disulfide bonds, which are crucial for maintaining the peptide's three-dimensional structure. These covalent cross-links significantly enhance the rigidity and stability of the molecule. The disruption of these disulfide bonds leads to a loss of the peptide's biological activity.

The three disulfide bonds in this compound are arranged in a specific, knotted topology referred to as the cyclic cystine knot (CCK) motif. This intricate arrangement involves two disulfide bonds and their connecting backbone segments forming a ring, which is then threaded by the third disulfide bond. ebi.ac.ukresearchgate.net This CCK motif is a defining feature of cyclotides and is responsible for their exceptional stability against thermal, chemical, and enzymatic degradation.

Six Conserved Cysteine Residues and Three Disulfide Linkages

Classification within Cyclotide Subfamilies (Bracelet Type)

Cyclotides are broadly classified into subfamilies based on structural differences.

This compound is classified as a "bracelet" type cyclotide. This classification is based on its sequence and structural characteristics. Bracelet cyclotides are distinguished from the "Möbius" subfamily by the absence of a cis-proline residue in a specific loop of the peptide backbone. researchgate.net In bracelet cyclotides like this compound, the peptide bonds are all in the trans configuration, resulting in a more planar, bracelet-like circular structure. ebi.ac.uk This contrasts with Möbius cyclotides, which contain a twist in their backbone.

Table 2: Compound Names Mentioned

Compound Name
Cycloviolacin O2
Cycloviolacin O13
This compound
Mra30
Violacin A
Kalata B1
Circulin A
Cycloviolacin O1
Viba 11
Vija 10
Vija 12
Vija 31
Varv-A

Advanced Three-Dimensional (3D) Structural Characterization

The determination of the three-dimensional architecture of cyclotides like this compound is fundamental to understanding their remarkable stability and biological activities. This process relies on a combination of sophisticated experimental techniques and computational methods to provide a comprehensive view of the molecule's spatial arrangement.

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for elucidating the 3D structures of cyclotides, including those from the Cycloviolacin family. uq.edu.au The compact and well-defined nature of these peptides, typically 28-37 amino acids in size, results in NMR spectra with good signal dispersion, which facilitates detailed analysis. uq.edu.au

Although a specific high-resolution NMR-derived structure for this compound has not been detailed in publicly accessible research, the general methodology applied to closely related cyclotides, such as Cycloviolacin O1, Cycloviolacin O2, and Cycloviolacin O14, provides a clear blueprint for its structural determination. rcsb.org The process involves dissolving the purified peptide in an aqueous solution, often a water/deuterium oxide mixture, to acquire a series of two-dimensional NMR spectra. These experiments typically include:

Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of the individual amino acid residues within the peptide sequence.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects spatial proximities between protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

Double Quantum-Filtered Correlation Spectroscopy (DQF-COSY) and Exclusive COSY (E-COSY): Provide information about scalar couplings between protons, which helps in determining torsional angles.

By integrating the distance and angular restraints derived from these NMR experiments, a family of 3D structures that are consistent with the experimental data is calculated. This ensemble of structures represents the dynamic nature of the molecule in solution, and a representative model is often chosen based on the lowest energy and fewest restraint violations. rcsb.org A recent 2024 study did characterize this compound, confirming its foundational cyclic cystine knot (CCK) structure, which is composed of six conserved cysteine residues forming three disulfide bonds. This CCK motif is the hallmark of all cyclotides and is responsible for their exceptional stability.

The 3D structure of cyclotides is characterized by a conserved core and variable loop regions. A predominant secondary structural feature within the cyclotide family is the presence of β-sheets. biointerfaceresearch.com For instance, the structure of Cycloviolacin O1 features a distorted triple-stranded β-sheet. rcsb.org More specifically, many cyclotides contain β-hairpins, which are simple super-secondary structures consisting of two anti-parallel β-strands connected by a short loop or turn. mdpi.com

Computational modeling and bioinformatics are indispensable tools for gaining deeper insights into the conformational dynamics and structural properties of cyclotides. mdpi.com While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not yet published, research on other cyclotides, such as Cycloviolacin O2, demonstrates the power of these approaches.

MD simulations can be employed to:

Refine NMR-derived structures: By simulating the molecule's behavior over time in a virtual environment that mimics physiological conditions, researchers can assess the stability of the proposed structure and explore its dynamic properties.

Predict conformational preferences: These simulations can reveal the range of conformations the peptide can adopt, providing insights into its flexibility and how it might change upon interacting with other molecules. mdpi.comtaltech.ee

Analyze surface properties: Computational tools can map hydrophobic and electrostatic patches on the molecule's surface. researchgate.net For other bracelet cyclotides like Cycloviolacin O2, a distinct hydrophobic patch has been identified which is crucial for its membrane-binding activity. acs.org It is anticipated that this compound would possess a similar surface feature.

Bioinformatics databases, such as CyBase, serve as crucial repositories for cyclotide sequences and structures, allowing for comparative analyses. By aligning the sequence of this compound with other structurally characterized cyclotides, it is possible to make informed predictions about its fold and the disposition of its secondary structure elements. For example, recent computational studies have utilized virtual screening of cyclotide libraries, including this compound, to identify potential therapeutic agents. These studies often rely on predicted structures generated by servers like AlphaFold to model the 3D coordinates of the peptides for docking simulations.

Biosynthesis and in Planta Production Dynamics

Gene-Encoded Precursor Proteins and Post-Translational Modification

Cycloviolacin O17, like other cyclotides, is ribosomally synthesized as a larger precursor protein. nih.govresearchgate.net These precursor proteins have a distinct multi-domain structure. Typically, this structure includes an endoplasmic reticulum (ER) signal peptide, an N-terminal propeptide, one or more N-terminal repeat regions, the mature cyclotide domain(s), and a C-terminal tail region. nih.govresearchgate.net The genes encoding these precursors can contain single or multiple copies of the same or different cyclotide sequences. nih.gov For instance, in Viola tricolor, researchers have identified precursor proteins that encode one, two, or even three separate cyclotide domains. nih.gov

The biosynthesis of the mature this compound involves a series of post-translational modifications. After the precursor protein is synthesized, it is directed to the endoplasmic reticulum. Here, the protein folds, and the crucial disulfide bonds that form the characteristic cyclic cystine knot (CCK) motif are established. This knotted core, formed by three interlocking disulfide bonds, is a defining feature of all cyclotides and is essential for their exceptional stability. Following folding and oxidation, the precursor undergoes enzymatic cleavage to excise the linear cyclotide domain.

Table 1: Domains of a Typical Cyclotide Precursor Protein

Domain Function
ER Signal Peptide Directs the nascent protein to the endoplasmic reticulum. researchgate.net
N-terminal Propeptide (NTPP) A region at the amino-terminus that is cleaved during maturation. researchgate.net
N-terminal Repeat (NTR) A conserved region preceding the cyclotide domain.
Cyclotide Domain The amino acid sequence that will become the mature, cyclic peptide. researchgate.net
C-terminal Tail/Region (CTR) A region at the carboxyl-terminus that is cleaved during maturation. researchgate.net

Role of Asparaginyl Endopeptidases (AEP) in Cyclization

The final and critical step in the biosynthesis of this compound is the head-to-tail cyclization of the linear precursor. This reaction is catalyzed by a specific type of enzyme known as an asparaginyl endopeptidase (AEP), sometimes referred to as legumain or vacuolar processing enzyme. AEPs are proteases that recognize and cleave peptide bonds at the C-terminal side of asparagine (Asn) or, occasionally, aspartic acid (Asp) residues.

The cyclization process is a remarkable enzymatic feat. The AEP is believed to perform a dual function: it first cleaves the C-terminal flanking peptide from the linear cyclotide precursor at a specific Asn/Asp residue. Subsequently, instead of hydrolyzing the peptide bond, the enzyme catalyzes a transpeptidation reaction, forming a new peptide bond between the newly liberated C-terminus and the N-terminus of the cyclotide domain. This single processing event results in the excision of the cyclotide domain and its simultaneous circularization. The efficiency of this process can be influenced by factors such as pH, which may control the sequence of AEP-mediated events in the plant cell. Studies have shown that suppressing AEP activity leads to a reduction in cyclic cyclotides and an accumulation of their linear precursors, confirming the essential role of AEPs in biosynthesis.

Spatial and Temporal Distribution of this compound within Plant Tissues

Cyclotides, including this compound, are not uniformly distributed throughout the plant. Their concentration and composition can vary significantly between different organs, tissues, and even change over time or in response to environmental factors. nih.gov This differential accumulation suggests specific roles for these peptides in the plant's life cycle and defense strategies.

For example, studies on Viola odorata, the plant from which this compound is produced, have shown that cyclotides are present in leaves, petals, petioles, and roots. The specific suites of cyclotides can be organ-specific, meaning the mix of different cyclotides can differ from the leaves to the roots. nih.gov This complex distribution pattern is likely a result of changes in the expression levels of the cyclotide genes in different tissues. nih.gov While direct imaging of this compound at a cellular level is not widely documented, techniques like MALDI mass spectrometry imaging (MALDI-MSI) are powerful tools used to visualize the spatial distribution of other secondary metabolites, including peptides, within plant tissues, revealing their localization in specific areas like root tips or vascular tissues. researchgate.net The temporal dynamics mean that the quantity and type of cyclotides can also change depending on the season or the developmental stage of the plant. nih.gov

Mechanisms of Cyclotide Diversity Generation in Plants

The immense diversity observed in the cyclotide family is a product of several evolutionary and genetic mechanisms. Plants often produce not just one, but a complex mixture or "suite" of dozens of different cyclotides. nih.govnih.gov This chemical diversity is thought to be an evolutionary advantage, providing a multi-faceted defense against a range of pests and pathogens. nih.gov

The primary mechanisms driving this diversity are:

Gene Duplication and Diversification: Cyclotide genes can undergo duplication events, creating multiple copies. Over evolutionary time, these copies can accumulate mutations in the regions encoding the cyclotide domains, leading to new sequences with potentially different biological activities. Precursor genes have been found that encode for multiple, distinct cyclotide domains within a single transcript, providing a direct pathway to producing a variety of peptides from one gene. nih.gov

Sequence Variation in Backbone Loops: The core cystine knot framework of cyclotides is highly conserved, but the amino acid sequences in the intervening backbone loops are highly variable. These loops are where most of the sequence diversity arises, allowing for a vast number of possible combinations and functionalities, essentially creating a natural combinatorial library of peptides. nih.gov

Convergent Evolution: The presence of cyclotides in distantly related plant families suggests that the ability to produce these molecules may have evolved independently on multiple occasions, a process known as convergent evolution. uq.edu.au The widespread occurrence of the linear cystine knot motif in many organisms suggests that the evolution of the knot structure likely preceded the evolution of the backbone cyclization machinery.

This remarkable tolerance for sequence variation within a stable structural framework allows plants to generate a vast arsenal (B13267) of cyclotides like this compound, each potentially tailored for specific defensive or other biological roles.

Molecular and Cellular Mechanisms of Biological Activity

Fundamental Principles of Cyclotide Membrane Interaction

Cyclotides are characterized by a unique cyclic cystine knot (CCK) motif, which consists of a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds. researchgate.net This structure confers exceptional stability and forces a significant number of hydrophobic residues to be exposed on the molecular surface, resulting in pronounced amphiphilic properties.

The primary mechanism by which cyclotides exert their biological effects is through the direct disruption of cellular membranes. sb-peptide.comresearchgate.net This process involves membrane binding, insertion, and subsequent destabilization, which compromises the physical integrity of the lipid bilayer. researchgate.net The interaction can lead to the formation of pores or other membrane defects, causing the leakage of cellular contents and ultimately resulting in cell death. researchgate.netacs.org Studies on various cyclotides, such as the closely related Cycloviolacin O2, have shown that they can cause the disintegration of cell membranes within minutes of exposure. sb-peptide.com This lytic ability is a cornerstone of their cytotoxic and antimicrobial activities. acs.org

The affinity of cyclotides for membranes is dictated by a combination of electrostatic and hydrophobic interactions. researchgate.net The molecular surface of cyclotides like those in the cycloviolacin subfamily features distinct hydrophobic patches and a specific distribution of charged amino acid residues. acs.org The cationic (positively charged) nature of many antimicrobial peptides facilitates the initial electrostatic attraction to the negatively charged phospholipids (B1166683) commonly found in microbial membranes. Following this initial contact, the exposed hydrophobic regions of the cyclotide interact with the lipid acyl chains of the membrane, driving the peptide's insertion into the lipid bilayer. The specific arrangement and size of these hydrophobic and charged patches are critical in determining the peptide's membrane-binding capacity and subsequent biological activity. acs.orgportlandpress.com

A key and conserved feature of the interaction between cyclotides and membranes is their specific affinity for phospholipids containing a phosphatidylethanolamine (B1630911) (PE) headgroup. Research indicates that cyclotides target membranes through this specific interaction with PE lipids, which then facilitates their insertion into the bilayer through nonspecific hydrophobic interactions. researchgate.net It has been demonstrated that this binding to PE phospholipids is a crucial step that precedes membrane disruption. researchgate.net Studies on the related cyclotide Cycloviolacin O2 have shown that it can preferentially extract PE-lipids from a model membrane, highlighting the specificity of this interaction. This targeted binding to PE is considered a determining factor in the bioactivity of cyclotides. nih.gov

Role of Hydrophobic Patches and Charge Distribution in Membrane Affinity

Antimicrobial Mechanisms

Cycloviolacin O17 exhibits potent bactericidal activity, which is a direct consequence of its membrane-disrupting capabilities. Its effectiveness is closely tied to its structural integrity.

This compound, isolated from Viola dalatensis, has demonstrated significant antibacterial effects against several bacterial strains. researchgate.net At a concentration of 0.2 mg/mL, it produced clear zones of growth inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) for this compound has been reported to be in the range of 0.1 to 0.6 µM, indicating high potency. researchgate.netresearchgate.net

Table 1: Antibacterial Activity of this compound

Bacterial Strain Type Inhibition Zone (mm) at 0.2 mg/mL Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus Gram-positive 10 - 14 0.1 - 0.6
Bacillus subtilis Gram-positive 10 - 14 0.1 - 0.6
Pseudomonas aeruginosa Gram-negative 10 - 14 0.1 - 0.6

Data sourced from studies on this compound derived from Viola dalatensis. researchgate.netresearchgate.net

The structural integrity of this compound, specifically its three disulfide bonds, is indispensable for its antibacterial function. researchgate.net These bonds form the cyclic cystine knot that maintains the peptide's rigid and stable three-dimensional structure. Research has shown that when these crucial disulfide bonds are disrupted through chemical processes like ankylation, the antibacterial properties of this compound are lost. researchgate.netresearchgate.net This demonstrates that the specific, stable conformation locked in by the disulfide knot is essential for the peptide to effectively interact with and permeabilize bacterial membranes. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Cycloviolacin O2
Staphylococcus aureus
Bacillus subtilis
Pseudomonas aeruginosa

Time-Kill Kinetics of this compound against Pathogens

This compound, like other cyclotides, demonstrates notable antimicrobial properties. Time-kill kinetic assays are employed to understand the dynamics of this bactericidal activity. These studies reveal how quickly and effectively a compound can kill a bacterial population over a specific period.

Research on cyclotides from Viola japonica has provided insights into their bactericidal efficiency. For instance, cycloviolacin O2, a closely related cyclotide, has been shown to have potent activity against Gram-negative bacteria such as Acinetobacter baumannii. Time-kill kinetic studies demonstrated that at a concentration four times its minimum inhibitory concentration (MIC), cycloviolacin O2 could completely eradicate A. baumannii within two hours. researchgate.net At an even higher concentration of eight times the MIC, complete eradication was achieved in just 1.5 hours. This rapid bactericidal action is a key characteristic of its antimicrobial potential. researchgate.net Similarly, other cyclotides have shown the ability to achieve complete bactericidal effects within a few hours at concentrations of 4 times the MIC.

The speed of bacterial killing is a critical factor in antimicrobial efficacy. The ability of this compound and related compounds to rapidly eliminate pathogens highlights their potential as effective antimicrobial agents.

Table 1: Time-Kill Kinetics of Cycloviolacin O2 against Acinetobacter baumannii

Concentration Time to Complete Eradication
4 x MIC 2 hours

Anti-Pest and Plant Defense Mechanisms

This compound is involved in the natural defense mechanisms of plants, exhibiting significant anti-pest activities, particularly against herbivorous insects.

Deterrent Activity against Herbivores (e.g., Myzus persicae)

This compound has demonstrated deterrent effects on the peach potato aphid, Myzus persicae. researchgate.net This aphid is a generalist herbivore that feeds on a wide variety of plants, including those from the Violaceae family, which are known to produce cyclotides. diva-portal.org The presence of cycloviolacins in these plants plays a crucial role in deterring feeding by M. persicae. researchgate.net Studies have shown that cycloviolacins, when incorporated into an artificial diet, can significantly impede the feeding activities of these aphids. diva-portal.org This deterrent activity suggests that this compound and related compounds are key components of the plant's defense against herbivory. researchgate.net

Effects on Insect Probing and Feeding Behavior

The deterrent effect of cycloviolacins is directly linked to their impact on the probing and feeding behavior of insects like Myzus persicae. The electrical penetration graph (EPG) technique, which monitors the stylet penetration of aphids into plant tissues, has been instrumental in revealing these effects. diva-portal.org

Research has shown that cycloviolacins in a sucrose (B13894) diet alter the normal feeding behavior of M. persicae. diva-portal.org Specifically, these compounds can prolong the time aphids spend in non-probing and salivation phases while reducing the time spent on ingesting sap. For instance, certain cycloviolacins at specific concentrations have been observed to completely block sustained ingestion. diva-portal.org This disruption of the natural feeding process is a clear indication of the antifeedant properties of these peptides.

Impact on Epithelial Cells and Gustatory Organs in Insect Digestive Systems

The deterrent and anti-feeding effects of this compound are believed to be mediated by its interaction with the digestive system of insects. researchgate.netdiva-portal.org Immunohistochemical studies have successfully tracked the presence of cyclotides within the digestive tract of Myzus persicae after feeding on a cyclotide-containing diet. diva-portal.org

These peptides have been detected in the pharynx, in close proximity to the epipharyngeal gustatory organs, as well as in the stomach (midgut) and the upper intestine. diva-portal.org The presence of cyclotides in these specific locations suggests a direct impact on the insect's gustatory senses and digestive processes. It is hypothesized that the interaction of this compound with the epithelial cells and gustatory organs along the digestive system is responsible for the observed deterrent activity. researchgate.netdiva-portal.org

Cytotoxic Mechanisms (Cellular Level)

The biological activities of this compound, including its antimicrobial and anti-pest effects, are rooted in its cytotoxic mechanisms at the cellular level. A primary mode of action is the disruption of cellular membranes, which leads to cell death.

Membrane Disruption and Induction of Cellular Death Pathways

Cycloviolacins are known to interact with and disrupt biological membranes, a key factor in their cytotoxic activity. researchgate.net This interaction is often dependent on the lipid composition of the target membrane. researchgate.net For example, the bracelet cyclotide cycloviolacin O2 shows a strong preference for anionic membranes and can selectively extract certain lipids, leading to membrane disruption. researchgate.net

This membrane-disrupting ability is fundamental to the compound's bactericidal and cytotoxic effects. researchgate.net By compromising the integrity of the cell membrane, cyclotides can induce cell death. researchgate.net Fluorescence staining experiments have confirmed that cyclotides can disrupt microbial membranes. researchgate.net The process of membrane disruption can trigger various cellular death pathways. While the precise pathways activated by this compound are a subject of ongoing research, the initial damage to the plasma membrane is a critical event that can lead to regulated cell death processes like necroptosis or other forms of lytic cell death. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Cycloviolacin O2
Kalata B1
Kalata B2
Tricyclon A
Viba 11
Vija 10
Cliotide T3
Parigidin-Br1
Psyleio A
Hypa A
Cliotide T15
Cliotide T20
CtCys6
Quercetin

Structure-Dependent Cytotoxicity and Selectivity for Proliferating Cells

The fundamental mechanism of cytotoxicity for this class of compounds is the disruption of the cell membrane. Cyclotides like the closely-related and extensively studied Cycloviolacin O2 are known to cause cell death by permeabilizing the plasma membrane. sb-peptide.com This process can be remarkably rapid, with studies on Cycloviolacin O2 showing disintegration of cancer cell membranes within five minutes of exposure. This membrane-disrupting activity is believed to be the primary driver of their potent cytotoxic effect. sb-peptide.com

The structural integrity conferred by the head-to-tail cyclized backbone and the three interlocking disulfide bonds of the CCK motif is paramount for biological activity. diva-portal.orgresearchgate.net This framework ensures the cyclotide maintains its functional conformation, which is essential for interacting with and disrupting cell membranes. Research on this compound has shown that the disruption of its disulfide bonds through chemical modification results in a loss of its biological properties, highlighting the critical role of the CCK in its function. researchgate.net

Beyond the core framework, specific amino acid residues are crucial determinants of cytotoxicity. A glutamic acid (Glu) residue, which is highly conserved across the cyclotide family, plays a key structural role. diva-portal.org In Cycloviolacin O2, this Glu residue is essential for coordinating a network of hydrogen bonds that stabilizes the molecule's structure, allowing it to aggregate efficiently within cell membranes for maximum disruptive effect. diva-portal.org The amino acid sequence of this compound also features this conserved glutamic acid, suggesting its importance for its activity as well.

The distribution of hydrophobic and charged amino acids across the molecule's surface also dictates cytotoxic potency. researchgate.net Hydrophobicity is associated with the ability of the peptide to penetrate the hydrophobic core of the cell membrane, leading to permeabilization. The sequence of this compound differs from that of the highly potent Cycloviolacin O2 by only a single amino acid in loop 5, indicating a very similar structure and likely a similar reliance on hydrophobicity for its function.

Table 1: Amino Acid Sequence Comparison of this compound and Cycloviolacin O2 This interactive table compares the primary structures of this compound and the well-studied Cycloviolacin O2. The single amino acid difference is highlighted.

CompoundSequence
This compound GIPCGESCVWIPCISAAIGCSCKNK VCYRN
Cycloviolacin O2 GIPCGESCVWIPCISSAIGCSCKSK VCYRN

Research has confirmed the potent, structure-dependent cytotoxicity of this compound against various human cancer cell lines. A study involving its isolation from Anchietea pyrifolia demonstrated its effectiveness, particularly against colorectal carcinoma cells. researchgate.net

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Against Human Cancer Cell Lines This interactive table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound, indicating its potent cytotoxic activity against specific cancer cell lines.

Cell LineCancer TypeIC₅₀ (μM)Reference
HCT-116 Colorectal Carcinoma0.8 researchgate.net
HCT 116 TP53 −/− Colorectal Carcinoma (p53 null)1.2 researchgate.net
MCF-7 Breast Adenocarcinoma> 7.3 researchgate.net

The selectivity of cyclotides for proliferating tumor cells over quiescent normal cells is a key feature for their therapeutic potential. This selectivity is largely attributed to differences in the composition of cell membranes. Cancer cell membranes typically possess a higher net negative charge and expose more phosphatidylethanolamine (PE) phospholipids on their outer surface compared to the generally zwitterionic membranes of normal mammalian cells. plazi.org The cationic nature of cyclotides like this compound facilitates a preferential electrostatic attraction to these anionic cancer cell membranes, localizing their membrane-disrupting activity to the tumor cells.

This selectivity is supported by findings that Cycloviolacin O2 has weaker cytotoxic activity against normal lymphocytes compared to tumor cells. uniprot.org Furthermore, this compound has been shown to be among the least hemolytic cyclotides tested in one study, with a half-maximal hemolytic dose (HD₅₀) greater than 156 μM, indicating a lower propensity to damage red blood cells compared to its potent effect on cancer cells. researchgate.net This wide gap between its effective cytotoxic concentration and its hemolytic concentration suggests a favorable therapeutic window and underscores its selective action against proliferating cancer cells.

Structure Activity Relationship Sar and Peptide Engineering

Correlation between Amino Acid Sequence Variations and Biological Potency

The biological potency of cyclotides is intricately linked to their amino acid sequence. Even minor variations in the sequence can lead to significant differences in bioactivity. Cycloviolacin O17, with the sequence GIPCGESCVWIPCISAAIGCSCKNKVCYRN, exhibits antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. ntu.edu.sguq.edu.au

Studies comparing cyclotides with highly similar sequences have illuminated the impact of specific residues. For instance, the difference of just one amino acid between cycloviolacin O2 and cycloviolacin O13 results in an eight-fold change in hemolytic activity. Similarly, viba 11 and cycloviolacin O2, which differ only by a single amino acid in loop 3 (Glycine vs. Serine), show varied cytotoxic potency, underscoring the importance of the distribution of charged and hydrophobic residues in determining biological activity. The antibacterial activity of this compound is attributed to its specific sequence, with minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.6 µM against certain bacteria.

Table 1: Sequence Comparison and Bioactivity of Related Bracelet Cyclotides

CompoundSequenceKey Differences from this compoundReported Bioactivity Notes
This compoundGIPCGESCVWIPCISAAIGCSCKNKVCYRN-Antibacterial against S. aureus, B. subtilis, P. aeruginosa.
Cycloviolacin O2GIPCGESCVWIPCISSAIGCSCKSKVCYRNA16SPotent antibacterial (especially Gram-negative), cytotoxic. Activity depends on charged residues.
Cycloviolacin O13GIPCGESCVWIPCISAAIGCSCKSKVCYRNS16A, K24NShows an 8-fold increase in hemolytic activity compared to Cycloviolacin O2, despite high sequence similarity.
Cycloviolacin O18GIPCGESCVYIPCTVTALAGCKCKSKVCYNW10Y, S15T, A16V, A17T, I18A, G19L, S21KBelongs to the same bracelet subfamily. uq.edu.au
Cycloviolacin O19GTLPCGESCVWIPCISSVVGCSCKSKVCYKDG1G, I2T, P3L, A16S, A17V, I18V, R29K, N30DLeast active in certain antimicrobial assays compared to other cycloviolacins.

Role of Conserved and Variable Residues in Defining Structure and Function

The structure and function of this compound are dictated by both its conserved and variable amino acid residues.

Conserved Residues:

Cysteine (Cys) Residues: Like all cyclotides, this compound contains six highly conserved cysteine residues (Cys4, Cys11, Cys17, Cys23, Cys25, Cys31) that form three disulfide bonds (I-IV, II-V, III-VI). This creates the cyclic cystine knot (CCK) motif, which is fundamental to the peptide's exceptional structural integrity and resistance to thermal, chemical, and enzymatic degradation. The disulfide bonds are crucial for the antibacterial function of this compound, as their disruption leads to a loss of activity.

Glutamic Acid (Glu) Residue: A glutamic acid residue at position 6 (E6) is another highly conserved feature in the bracelet subfamily of cyclotides. In the closely related cycloviolacin O2, this Glu residue plays a critical structural role by organizing a network of hydrogen bonds that stabilizes the peptide's structure. This stabilization is believed to be essential for the efficient interaction and disruption of cell membranes, which is the proposed mechanism of action.

Variable Residues:

Loops: The regions of the peptide backbone between the conserved cysteine residues are known as loops. These loops are the site of significant sequence variation among different cyclotides. uq.edu.au The specific amino acid composition of the loops in this compound, particularly the hydrophobic and charged residues within loops 2, 3, 5, and 6, defines its unique surface properties and, consequently, its specific biological potency and target selectivity. For example, the distribution of charged (Lys, Arg) and hydrophobic (Ile, Val, Ala) residues in its sequence contributes to its antibacterial capabilities.

Modulatory Effects of Chemical Modifications on Bioactivity

The bioactivity of this compound is highly sensitive to chemical modifications, particularly those targeting its key structural elements.

Disulfide Bond Disruption: The integrity of the three disulfide bonds is paramount for the biological function of this compound. The reduction and subsequent alkylation of the cysteine residues, which breaks these bonds, results in a complete loss of its antibacterial properties. researchgate.net This highlights that the rigid, knotted structure is a prerequisite for its activity.

Modification of Charged Residues: Studies on the closely related cycloviolacin O2 provide strong evidence for the role of charged residues. The chemical masking of the charged side chains of glutamic acid (Glu) and lysine (B10760008) (Lys) residues in cycloviolacin O2 led to an almost complete loss of its antibacterial activity against Salmonella. A less pronounced reduction in activity was observed when the arginine (Arg) residue was modified. Furthermore, methylating the conserved glutamic acid disrupts the crucial hydrogen bond network, rendering the peptide inactive. Given the presence of conserved Glu, Lys, and Arg residues in this compound, similar modifications would be expected to significantly diminish its bioactivity.

Table 2: Effects of Chemical Modifications on Cyclotide Bioactivity

Modification TypeTarget Residue/StructureCyclotide ExampleObserved Effect on BioactivityReference
Reduction and AlkylationDisulfide BondsThis compoundLoss of antibacterial properties.
MethylationConserved Glutamic Acid (Glu)Cycloviolacin O2Disruption of hydrogen bond network; results in an inactive analogue.
Chemical Masking (Acetylation)Lysine (Lys)Cycloviolacin O2Near total loss of antibacterial activity against Salmonella.
Chemical Masking (Esterification)Glutamic Acid (Glu)Cycloviolacin O2Near total loss of antibacterial activity against Salmonella.
Chemical Masking (with Cyclohexanedione)Arginine (Arg)Cycloviolacin O2Less pronounced reduction in antibacterial activity.

Design of Novel Cyclotide Derivatives for Enhanced Properties

The remarkable stability and tolerance to sequence substitutions in its variable loops make the cyclotide framework, including that of this compound, an exceptional scaffold for peptide engineering and the design of novel therapeutics. nih.gov The core CCK framework provides a robust chassis onto which new functionalities can be introduced.

One primary strategy is "epitope grafting," where the sequence of a bioactive peptide is substituted into one of the variable loops of a cyclotide. This approach leverages the stability of the cyclotide scaffold to protect the grafted epitope from enzymatic degradation, thereby improving its therapeutic potential. While specific derivatives based on this compound are not extensively documented, the principles are well-established using other cyclotides. For instance, loops 2, 3, 5, or 6 can be replaced with bioactive sequences while maintaining the integrity of the CCK framework.

Furthermore, in silico studies on fragments of related cyclotides like Cycloviolacin O2 have shown that strategic amino acid substitutions can enhance desired properties. Replacing certain residues with lysine, for example, was predicted to increase the peptide's helical propensity, stability, and dual anticancer/antimicrobial activities. biointerfaceresearch.com Such computational approaches could be applied to the this compound sequence to design novel derivatives with tailored or enhanced biological activities for pharmaceutical applications. biointerfaceresearch.com

Advanced Research Applications and Future Directions

Cycloviolacin O17 as a Stable Scaffold for Peptide Engineering and Grafting of Epitopes

The remarkable stability of cyclotides, including this compound, makes them exemplary scaffolds for peptide engineering and drug design. researchgate.net This stability is conferred by their unique head-to-tail cyclized peptide backbone, which is further rigidified by a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structure renders them exceptionally resistant to degradation by heat, chemicals, and enzymes. researchgate.net

This compound belongs to the "bracelet" subfamily of cyclotides. uq.edu.aumdpi.com The inherent tolerance of the cyclotide framework to sequence variation—apart from the six conserved cysteine residues that form the cystine knot—allows for extensive modification. uq.edu.au This has led to the strategy of "molecular grafting," where a bioactive peptide fragment, or epitope, is inserted into one of the loops of the cyclotide scaffold. researchgate.netmdpi.com This process can enhance the stability of the grafted epitope while preserving its specific biological activity. researchgate.netfrontiersin.org

While much of the pioneering work in epitope grafting has utilized other cyclotides such as kalata B1 and members of the MCoTI subfamily, the principles are broadly applicable to the entire class. researchgate.netmdpi.com The loops of the cyclotide structure can be replaced with bioactive peptides, creating chimeric molecules with novel functions. researchgate.net The robust nature of the this compound scaffold makes it a promising candidate for such engineering, potentially leading to the development of highly specific and stable peptide-based therapeutics that can be delivered to intracellular targets. uq.edu.au The diversity seen in naturally occurring cyclotides suggests they are a form of natural combinatorial library, showcasing various peptide epitopes on a hyperstable framework. researchgate.net

Investigation of Novel Intracellular Molecular Targets

A significant advantage of cyclotides as therapeutic scaffolds is their ability to penetrate cellular membranes and modulate intracellular processes. researchgate.net This capacity allows them to access and interact with molecular targets within the cell, a feat that is challenging for many larger protein-based drugs like monoclonal antibodies. The mechanism of action for many cyclotides involves either direct disruption of the cell membrane or interaction with specific intracellular components.

Research has demonstrated that the cyclotide scaffold can be effectively used to antagonize intracellular protein-protein interactions (PPIs), which are often implicated in disease states. mdpi.com For instance, engineered cyclotides have been developed to inhibit PPIs crucial for cancer progression.

While the primary reported bioactivity for this compound is its antibacterial effect, the precise molecular mechanisms are still under investigation. researchgate.netresearchgate.net Its activity is known to be dependent on its intact disulfide bonds. researchgate.netresearchgate.net The ability of cyclotides in general to enter cells and disrupt intracellular functions suggests that this compound or its engineered analogs could be explored for novel intracellular targets beyond membrane disruption. researchgate.net Identifying these specific targets is a key area for future research, which could unlock new therapeutic applications in oncology and infectious diseases. researchgate.net

Development of Biotechnological Systems for Recombinant Production of this compound and Analogs

Although cyclotides can be isolated from their natural plant sources, the yields are often insufficient for extensive research and potential commercialization. researchgate.netresearchgate.net This limitation has driven the development of biotechnological systems for the large-scale production of cyclotides and their engineered analogs. researchgate.net

Several promising strategies for recombinant production have emerged:

Protein Trans-Splicing (PTS): This method utilizes split inteins to catalyze the cyclization of a linear peptide precursor. It has been successfully employed for producing cyclotides in both prokaryotic (E. coli) and eukaryotic expression systems. researchgate.net The process involves expressing a linear cyclotide precursor fused between two parts of a split intein; the intein fragments then excise themselves and ligate the ends of the peptide to form the circular backbone.

Plant-Based Expression Systems: The Australian plant Nicotiana benthamiana has been successfully used as a biofactory to produce a bioactive analog of the cyclotide kalata B1. researchgate.net This approach involves optimizing the co-expression of the cyclotide precursor and the specific plant enzyme (asparaginyl endopeptidase) required for its natural cyclization.

Plant Cell Cultures: Another avenue involves using plant cell cultures, where cyclotide production can be significantly enhanced through the use of elicitors. researchgate.net For example, treating cell cultures of Oldenlandia umbellata with an extract from the fungus Aspergillus niger has been shown to boost cyclotide yields. researchgate.netresearchgate.net

These biotechnological systems offer scalable, cost-effective, and efficient methods for generating pure and active this compound and its analogs, which is essential for advancing their development as therapeutic agents. researchgate.netresearchgate.net

In Silico Approaches for Predicting and Optimizing this compound Bioactivity

Computational, or in silico, methods are becoming indispensable tools in peptide-based drug discovery for predicting and optimizing bioactivity. These approaches are being applied to the study of cyclotides to accelerate the design of novel therapeutic agents.

A notable example is the in silico modification of Cycloviolacin O2, a closely related cyclotide. In that study, researchers used computational tools to design new peptide fragments with enhanced stability and anticancer activity by strategically substituting amino acids. Molecular docking simulations were then used to predict how these novel peptides would bind to intracellular targets, such as the Fas receptor involved in apoptosis. Similarly, in silico screening has been used to identify cycloviolacin family members as potential inhibitors of the SARS-CoV-2 spike protein.

These computational strategies are directly applicable to this compound. By using bioinformatics tools, researchers can:

Predict the three-dimensional structure of this compound analogs.

Simulate the effects of specific amino acid substitutions on physicochemical properties like charge, hydrophobicity, and stability.

Perform molecular docking studies to identify potential binding partners and predict bioactivity against various targets.

Mine transcriptomic and proteomic data to discover novel, naturally occurring variants.

While in silico predictions require experimental validation, they provide a powerful framework for rationally designing optimized versions of this compound with enhanced therapeutic potential.

Q & A

Q. What experimental methodologies are essential for determining the structural stability of Cycloviolacin O17 under varying physiological conditions?

Researchers should employ circular dichroism (CD) spectroscopy to monitor secondary structural changes and high-performance liquid chromatography (HPLC) to assess purity under stress conditions (e.g., temperature, pH variations). Quantitative NMR or mass spectrometry (MS) can validate molecular integrity. Ensure sufficient replicates and statistical validation (e.g., ANOVA) to confirm reproducibility. Purity data must be explicitly reported, as incomplete characterization undermines structural claims .

Q. How should researchers design experiments to evaluate this compound's bioactivity against cancer cell lines?

Use standardized in vitro models (e.g., MTT assays) with appropriate controls (negative and positive controls, solvent-only groups). Dose-response curves should span at least five concentrations to determine IC50 values. Include viability assays for off-target effects on non-cancerous cells. Data must be normalized to baseline measurements and validated with orthogonal methods (e.g., flow cytometry for apoptosis). Detailed protocols should be provided in supplementary materials to enable replication .

Q. What steps are critical for validating the purity of this compound in synthetic or extraction workflows?

Combine reversed-phase HPLC with MS for identity confirmation. Quantify impurities using calibrated UV detectors and reference standards. For plant-extracted samples, include steps to remove host-derived contaminants (e.g., phenolic compounds) via solid-phase extraction. Report retention times, column specifications, and detection limits. Purity thresholds (e.g., ≥95%) must align with journal requirements for novel compounds .

Q. How can researchers assess this compound's stability in biological matrices for pharmacokinetic studies?

Conduct time-course stability tests in plasma/serum at 37°C, using LC-MS/MS to quantify degradation products. Include freeze-thaw cycle evaluations and long-term storage stability (-80°C vs. -20°C). Data should be presented as percentage recovery with standard deviations. Statistical outliers must be justified or excluded through Grubbs' test .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's reported mechanisms of action across studies?

Systematically compare experimental conditions (e.g., cell type, exposure time, concentration ranges) from conflicting studies. Perform dose- and time-dependent assays to identify threshold effects. Use surface plasmon resonance (SPR) to validate direct target binding and CRISPR-based gene editing to confirm pathway involvement. Meta-analyses of published data can highlight contextual factors (e.g., redox environment) influencing outcomes .

Q. How can researchers optimize this compound's production in heterologous expression systems?

Screen multiple expression vectors (e.g., pET, pGEX) and host strains (E. coli BL21 vs. Rosetta). Optimize induction parameters (temperature, IPTG concentration) via fractional factorial design. Monitor solubility with SDS-PAGE and refolding efficiency using fluorescence-based assays. Quantify yield per liter and bioactivity to identify optimal conditions. Report codon usage biases and post-translational modification challenges .

Q. What computational approaches predict this compound's interaction with membrane bilayers or protein targets?

Employ molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) to study penetration kinetics. Use docking algorithms (AutoDock Vina, HADDOCK) to map binding interfaces, validated by mutagenesis studies. Compare predicted binding energies with experimental IC50 values. Highlight discrepancies between in silico and in vitro data to refine force field parameters .

Q. How should researchers address batch-to-batch variability in this compound's bioactivity?

Implement quality-by-design (QbD) principles during synthesis/purification. Use multivariate analysis (e.g., PCA) to correlate process variables (pH, temperature) with bioactivity outcomes. Establish acceptance criteria for critical quality attributes (CQAs) like endotoxin levels. Include inter-batch comparisons in supplementary materials to demonstrate consistency .

Q. What methods validate this compound's synergistic effects with existing chemotherapeutic agents?

Apply combination index (CI) analysis via Chou-Talalay methodology. Test fixed-ratio mixtures across multiple dose levels and calculate synergism/antagonism thresholds (CI < 1). Use RNA-seq to identify overlapping vs. unique pathway perturbations. Include isobolograms and statistical confidence intervals to support claims .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Adhere to ARRIVE guidelines for animal studies, including power analyses to justify sample sizes and minimize unnecessary use. Obtain institutional ethics approvals (IACUC protocols) and disclose conflicts of interest. For human cell lines, verify authentication (STR profiling) and mycoplasma-free status. Data transparency and reproducibility checks are mandatory .

Methodological Considerations

  • Data Presentation : Use tables to summarize comparative bioactivity data (e.g., IC50 values across cell lines) and figures for mechanistic schematics. Avoid redundant data in text and visuals .
  • Reproducibility : Provide raw datasets, code, and instrument configurations in supplementary materials. Reference protocols from established repositories (e.g., protocols.io ) .
  • Statistical Rigor : Report effect sizes, p-values, and confidence intervals. Use Bonferroni correction for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.